molecular formula C12H21Cl2N3 B1382435 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride CAS No. 1803607-78-4

1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride

Cat. No.: B1382435
CAS No.: 1803607-78-4
M. Wt: 278.22 g/mol
InChI Key: HAURQPZSIURWQX-UHFFFAOYSA-N
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Description

1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H19N3.2ClH and a molecular weight of 278.22 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a pyridinyl group and an ethylamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 1-(pyridin-2-yl)ethanone with piperidine in the presence of a reducing agent to form the intermediate 1-[1-(pyridin-2-yl)ethyl]piperidine. This intermediate is then reacted with ammonia or an amine to introduce the amine group at the 4-position of the piperidine ring. The final product is obtained as a dihydrochloride salt by treating the amine with hydrochloric acid .

Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-(1-pyridin-2-ylethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-10(12-4-2-3-7-14-12)15-8-5-11(13)6-9-15;;/h2-4,7,10-11H,5-6,8-9,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAURQPZSIURWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride
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1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride
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1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride
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1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride
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1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride
Reactant of Route 6
1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride

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